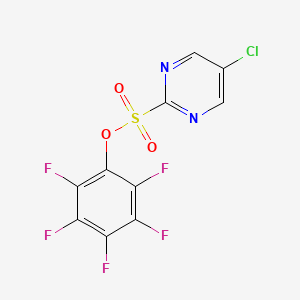

Pentafluorophenyl 5-chloropyrimidine-2-sulfonate

Description

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 5-chloropyrimidine-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2ClF5N2O3S/c11-3-1-17-10(18-2-3)22(19,20)21-9-7(15)5(13)4(12)6(14)8(9)16/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRJQLQPDOQCGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2ClF5N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorophenyl 5-chloropyrimidine-2-sulfonate can be synthesized through several synthetic routes. One common method involves the reaction of pentafluorophenol with 5-chloropyrimidine-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain high-purity this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition. Advanced purification techniques, including distillation and crystallization, are employed to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate group undergoes nucleophilic displacement under mild conditions. Key findings include:

Table 1: Nucleophilic substitution reactivity

*NR = No reaction at room temperature

Mechanistic studies indicate an elimination-addition pathway for amine substitutions, where the leaving group (pentafluorophenoxide) stabilizes the transition state through resonance . Thiol substitutions proceed via direct SNAr (nucleophilic aromatic substitution) at the pyrimidine’s 2-position .

Amination and Alkylation

PFPCPS reacts with primary/secondary amines to form sulfonamides:

Example reaction :

-

Kinetic advantage : Reactions with amines show a 111-fold rate increase compared to pentachlorophenyl esters under identical conditions .

-

Steric effects : Bulky amines (e.g., tert-butylamine) exhibit reduced reactivity (k ≈ 0.03 M⁻¹s⁻¹) .

Cross-Coupling Reactions

The chloropyrimidine moiety enables Suzuki-Miyaura and Ullmann-type couplings:

Table 2: Cross-coupling applications

Notably, allylation reactions with allyl bromide produce sulfones (e.g., allyl pentafluorophenyl sulfone) via radical intermediates .

Hydrolysis and Stability

PFPCPS demonstrates pH-dependent stability:

Table 3: Hydrolysis kinetics

| pH | Half-life (t₁/₂) | Primary Degradation Product | Source |

|---|---|---|---|

| 7.0 | >48 hours | 5-Chloropyrimidine-2-sulfonic acid | |

| 8.2 | 2.5 hours | Same |

Hydrolysis proceeds via nucleophilic attack by water at the sulfonate group, releasing pentafluorophenol.

Mechanistic Insights from DFT Calculations

Computational studies reveal:

Scientific Research Applications

Organic Synthesis

Pentafluorophenyl 5-chloropyrimidine-2-sulfonate is widely used as a reagent in organic synthesis. Its applications include:

- Preparation of Sulfonate Esters and Amides : The compound serves as a key intermediate for synthesizing sulfonate esters and amides, which are important in various chemical reactions and processes.

- Functional Group Modification : It is utilized to introduce functional groups into organic molecules, facilitating the development of more complex chemical structures.

Biological Applications

In the field of biology, this compound plays a significant role in modifying biomolecules:

- Protein and Peptide Modification : this compound can be used to introduce functional groups into proteins and peptides, enabling further biochemical studies or therapeutic applications.

- Drug Development : Research has indicated potential applications in drug design, particularly for developing novel therapeutic agents with improved efficacy against various diseases .

Industrial Applications

The compound is also relevant in industrial settings:

- Production of Specialty Chemicals : It is employed in manufacturing specialty chemicals and materials, including polymers and coatings, due to its ability to form stable bonds with other compounds.

Case Study 1: Synthesis of Novel Sulfonamide Compounds

A study focused on synthesizing novel sulfonamide compounds using this compound demonstrated its effectiveness in creating compounds with strong anti-cancer activity. The synthesized compounds exhibited an IC50 value of less than 5 μM against various cancer cell lines, indicating significant potential for therapeutic applications .

Case Study 2: Modification of Biomolecules

Research involving the modification of peptides using this compound revealed that it effectively introduced functional groups necessary for subsequent biological assays. This modification enhanced the peptides' binding affinities and biological activities, showcasing its utility in biochemistry and pharmaceutical research.

Data Table: Summary of Applications

| Application Area | Specific Use | Outcome/Significance |

|---|---|---|

| Organic Synthesis | Preparation of sulfonate esters and amides | Key intermediate for complex organic molecules |

| Biological Modifications | Protein/peptide functionalization | Enhanced biochemical properties |

| Drug Development | Novel therapeutic agents | Potential for improved efficacy against diseases |

| Industrial Chemistry | Production of specialty chemicals | Essential for manufacturing polymers and coatings |

Mechanism of Action

The mechanism of action of pentafluorophenyl 5-chloropyrimidine-2-sulfonate involves its ability to act as an electrophile, reacting with nucleophiles to form stable covalent bonds. The pentafluorophenyl group enhances the compound’s reactivity by stabilizing the transition state and facilitating the formation of the desired products. The chloropyrimidine moiety further contributes to the compound’s reactivity and selectivity by providing additional sites for chemical modification .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparative analysis focuses on structurally or functionally related sulfonate esters and heterocyclic building blocks.

Table 1: Commercial Comparison of Selected Building Blocks

| Compound Name | CAS/Ref | Package Size | Price (€) | Price per mg (€) |

|---|---|---|---|---|

| Pentafluorophenyl 5-chloropyrimidine-2-sulfonate | 3D-DXC60484 | 50 mg | 987.00 | 19.74 |

| 500 mg | 2,976.00 | 5.95 | ||

| 2-prop-2-ynoxyisoindoline-1,3-dione | 3D-EAA61663 | 250 mg | 331.00 | 1.32 |

| 2500 mg | 917.00 | 0.37 |

Key Observations:

Cost Efficiency: this compound is significantly more expensive per milligram (€19.74/mg for 50 mg) compared to 2-prop-2-ynoxyisoindoline-1,3-dione (€1.32/mg for 250 mg). This disparity suggests higher synthetic complexity or specialized demand for the former . Bulk pricing for both compounds follows economies of scale, but the absolute cost of the pyrimidine derivative remains prohibitive for large-scale use.

Structural and Functional Differences: this compound: The pentafluorophenyl group enhances electron-withdrawing properties, stabilizing the sulfonate leaving group and accelerating substitution reactions. The chlorine atom on the pyrimidine ring may facilitate further functionalization via cross-coupling or nucleophilic aromatic substitution. 2-prop-2-ynoxyisoindoline-1,3-dione: This compound features an isoindoline core with a propargyloxy group, likely serving as a click chemistry reagent (e.g., in Cu-catalyzed azide-alkyne cycloaddition). Its lower cost aligns with broader industrial applications .

Inferred Applications :

- The pyrimidine sulfonate’s high cost and reactivity profile suggest use in late-stage functionalization of drug candidates or precision materials.

- The isoindoline derivative’s affordability and modular structure imply utility in high-throughput synthesis or polymer chemistry.

Limitations of Available Data:

- No peer-reviewed studies or spectroscopic data (e.g., NMR, HPLC purity) are provided in the evidence, limiting direct chemical comparisons.

- Reactivity metrics (e.g., reaction yields, stability) and toxicity profiles remain undocumented.

Biological Activity

Pentafluorophenyl 5-chloropyrimidine-2-sulfonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Synthesis

Chemical Structure : The compound features a pentafluorophenyl group attached to a 5-chloropyrimidine-2-sulfonate moiety. This unique structure contributes to its reactivity and biological activity.

Synthesis : The synthesis of this compound typically involves the reaction of 5-chloropyrimidine-2-sulfonic acid with pentafluorophenol in the presence of coupling agents. Recent advancements have improved the yield and efficiency of this synthesis process, facilitating further biological evaluations .

2.1 Anticancer Properties

Research has indicated that derivatives of chloropyrimidines exhibit potent anticancer activity. For instance, studies on related compounds have shown significant inhibition of cell proliferation in various cancer cell lines, including L1210 mouse leukemia cells. The mechanism often involves the inhibition of key kinases involved in cell cycle regulation .

Table 1: Inhibition of Cancer Cell Proliferation

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | L1210 Mouse Leukemia | <50 | Inhibition of CDK1 and VEGFR-2 |

| Related Chloropyrimidines | Various | <100 | Inhibition of DNA synthesis |

2.2 Kinase Inhibition

This compound has been studied for its ability to inhibit kinases such as CDK1 and VEGFR-2, which are critical in cancer progression and angiogenesis. These interactions suggest that the compound may serve as a lead compound for developing targeted cancer therapies .

Case Study 1: In Vivo Efficacy

A study conducted on animal models demonstrated that this compound significantly reduced tumor growth when administered at specific dosages. The study highlighted the compound's potential as a therapeutic agent in oncology, particularly against tumors that are resistant to conventional treatments .

Case Study 2: Structure-Activity Relationship (SAR)

In a comprehensive SAR study, various analogs of this compound were synthesized to evaluate their biological activity. Modifications at the pyrimidine ring were found to enhance potency against specific cancer cell lines, indicating that structural variations can lead to improved therapeutic profiles .

4. Conclusion

This compound exhibits promising biological activities, particularly in anticancer applications through its kinase inhibition capabilities. Ongoing research is essential to fully elucidate its mechanism of action and optimize its structure for enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing pentafluorophenyl 5-chloropyrimidine-2-sulfonate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonation of 5-chloropyrimidine derivatives using pentafluorophenyl sulfonic acid precursors. Reaction optimization involves controlling temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios of sulfonating agents. Characterization by , -NMR, and HPLC-MS ensures purity (>95%) and structural validation. Kinetic studies using in-situ FTIR can track intermediate formation .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to humidity (40–80% RH), temperature cycles (−20°C to 25°C), and light (UV/Vis). Monitor degradation via HPLC and quantify hydrolytic byproducts (e.g., free pyrimidine). Use Arrhenius modeling to predict shelf life under standard lab conditions .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar sulfonate esters?

- Methodological Answer : High-resolution mass spectrometry (HRMS) combined with -NMR is critical. The pentafluorophenyl group exhibits distinct chemical shifts (δ −140 to −160 ppm), while chlorine substitution on pyrimidine alters -NMR splitting patterns. Compare with reference spectra from databases like SciFinder or Reaxys .

Advanced Research Questions

Q. How do electronic effects of the pentafluorophenyl group influence the reactivity of 5-chloropyrimidine-2-sulfonate in nucleophilic substitutions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Experimentally, compare reaction rates with non-fluorinated analogs in SNAr reactions. Use Hammett plots to correlate substituent effects with activation energy barriers .

Q. What strategies resolve contradictory data on the compound’s catalytic activity in cross-coupling reactions?

- Methodological Answer : Systematically vary ligands (e.g., Pd(PPh) vs. XPhos), solvents (polar aprotic vs. ethers), and base strength (KCO vs. CsCO). Use design of experiments (DoE) to identify confounding variables. Validate reproducibility via triplicate trials and statistical analysis (e.g., ANOVA) .

Q. How can computational modeling predict the environmental fate of this compound in aqueous systems?

- Methodological Answer : Employ molecular dynamics (MD) simulations to assess hydrolysis pathways. Parameterize models using experimental rate constants (e.g., pseudo-first-order kinetics in pH 7 buffer). Validate with LC-MS/MS detection of degradation products .

Experimental Design & Data Interpretation

Q. What controls are essential when testing the compound’s bioactivity in microbial systems?

- Methodological Answer : Include negative controls (solvent-only) and positive controls (known inhibitors like cycloheximide). Use isogenic microbial strains to isolate target effects. Monitor cytotoxicity via ATP assays and validate target engagement using genetic knockouts .

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer : Implement quality-by-design (QbD) principles: track raw material purity (e.g., ≥99% sulfonyl chloride), optimize mixing efficiency (e.g., overhead vs. magnetic stirring), and standardize quenching protocols. Use multivariate analysis (e.g., PCA) to identify critical process parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.